

4-Pyridineacetic acid hydrochloride vs free acid properties

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Compound of Interest

Compound Name: 4-Pyridineacetic acid

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An In-depth Technical Guide to the Properties of **4-Pyridineacetic Acid**: Hydrochloride Salt vs. Free Acid

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. **4-Pyridineacetic acid**, a key building block in organic and medicinal chemistry, is commonly handled as both a free acid and a hydrochloride salt.^{[1][2][3]} The choice between these forms has significant implications for solubility, stability, and handling, which in turn affect reaction conditions, formulation strategies, and bioavailability.

This technical guide provides a detailed comparison of **4-Pyridineacetic acid** and its hydrochloride salt, presenting key physicochemical data, outlining experimental protocols for their determination, and illustrating the fundamental relationship between the two forms.

Comparative Physicochemical Properties

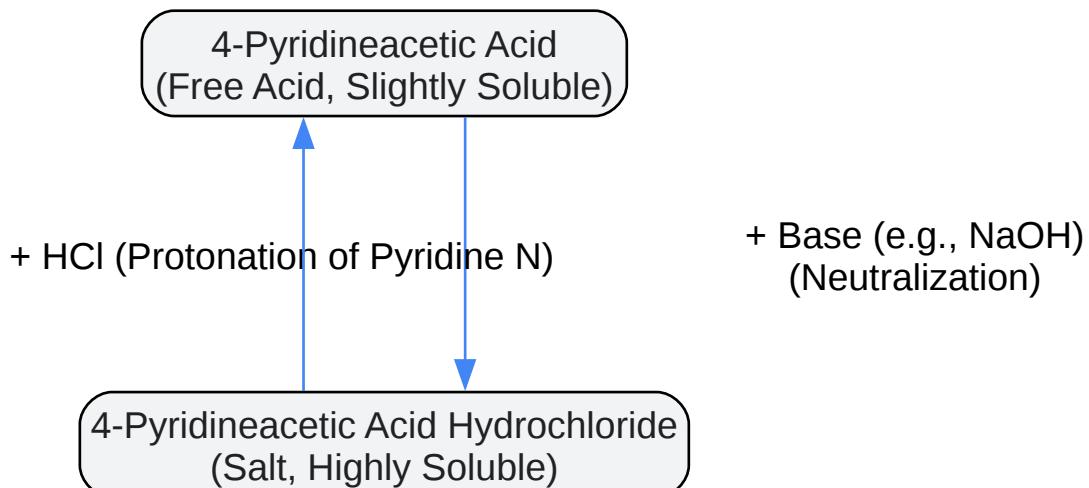
The conversion of the free acid to its hydrochloride salt primarily alters properties related to ionization, such as solubility and melting point. The free acid is a weak acid with a pKa of approximately 4.5.^{[1][4]} The hydrochloride salt is formed by the reaction of the basic pyridine nitrogen with hydrochloric acid. This salt form generally exhibits significantly higher aqueous solubility, a critical advantage in many pharmaceutical and experimental settings.^[2]

Below is a summary of the core physicochemical properties for both forms.

Property	4-Pyridineacetic Acid (Free Acid)	4-Pyridineacetic Acid Hydrochloride
Molecular Formula	C ₇ H ₇ NO ₂ [1] [4] [5]	C ₇ H ₇ NO ₂ · HCl [6]
Molecular Weight	137.14 g/mol [1] [4] [5]	173.60 g/mol [6] [7]
Appearance	White to light yellow crystalline powder [1] [4]	White or off-white solid powder [2]
Melting Point	144 - 146 °C [1] [4]	~141 °C (decomposes) [6] [8]
pKa (of carboxylic acid)	~4.5 [1] [4]	Not directly applicable (salt form)
Aqueous Solubility	Slightly soluble [1] [4]	Soluble [2] [9]
Organic Solvent Solubility	Soluble in polar organic solvents (e.g., ethanol, methanol) [1] [4]	Soluble in methanol and dimethyl sulfoxide [2]

Chemical Relationship and Equilibrium

The free acid and its hydrochloride salt exist in a simple acid-base equilibrium. The addition of hydrochloric acid to the free acid protonates the nitrogen atom of the pyridine ring, forming the hydrochloride salt. Conversely, the addition of a base to the hydrochloride salt will neutralize the HCl, regenerating the free acid. This relationship is fundamental to its application, allowing for conversion between the two forms to suit different experimental or formulation requirements.



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Caption: Acid-base equilibrium between **4-Pyridineacetic acid** and its hydrochloride salt.

Experimental Protocols

Accurate determination of physicochemical properties like pKa and solubility is essential. The following are detailed methodologies for these key experiments.

Determination of pKa via Potentiometric Titration

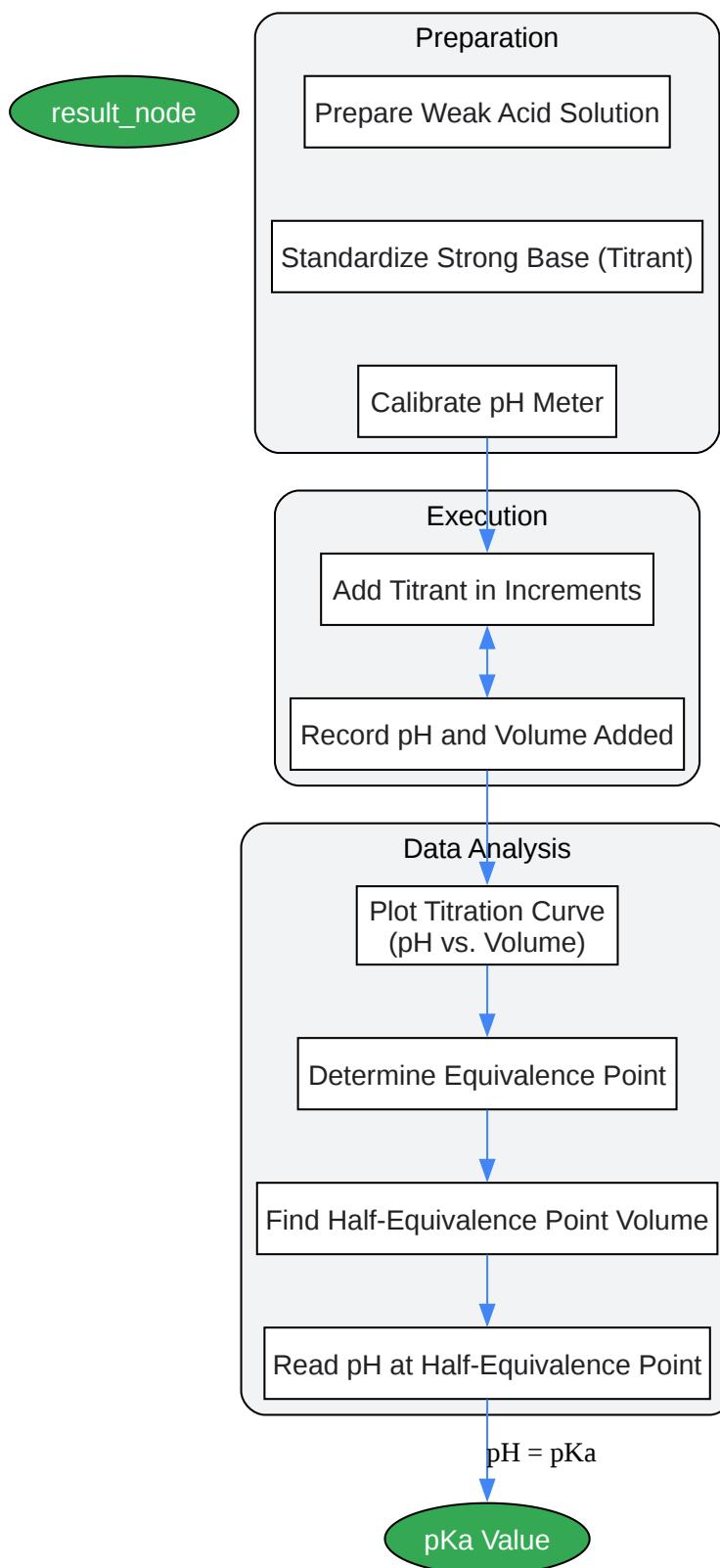
This method is a reliable standard for determining the dissociation constant of weak acids.[\[10\]](#)

Principle: A solution of the weak acid (**4-Pyridineacetic acid**) is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration. The pKa is the pH at which the concentrations of the acid and its conjugate base are equal, corresponding to the midpoint of the titration curve's buffer region (the half-equivalence point).[\[10\]](#)[\[11\]](#)

Methodology:

- Preparation: Accurately weigh a sample of **4-Pyridineacetic acid** and dissolve it in a known volume of deionized water. If solubility is a limiting factor, a co-solvent system (e.g., water-ethanol) can be used, though this may slightly alter the apparent pKa.

- Apparatus Setup: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, 10.0). Place the pH electrode and a magnetic stirrer into the acid solution.
- Titration: Fill a burette with a standardized solution of sodium hydroxide (~0.1 M). Add the titrant in small, precise increments (e.g., 0.1-0.2 mL).
- Data Collection: After each increment, allow the pH reading to stabilize and record the total volume of titrant added and the corresponding pH.[\[11\]](#) Continue this process well past the equivalence point (the point of rapid pH change).
- Analysis:
 - Plot the collected data with pH on the y-axis and the volume of NaOH added on the x-axis to generate a titration curve.
 - Determine the equivalence point, which is the steepest point of the curve. This can be found visually or by calculating the first or second derivative of the curve.
 - The half-equivalence point is exactly half the volume of NaOH required to reach the equivalence point.
 - The pKa of the acid is equal to the pH of the solution at the half-equivalence point.[\[11\]](#)

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Caption: Experimental workflow for determining pKa via potentiometric titration.

Determination of Aqueous Solubility

The shake-flask method is a conventional and widely accepted technique for determining the solubility of a compound.[\[12\]](#)

Principle: Excess solid compound is equilibrated with a solvent (e.g., water) at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the saturated solution is then measured, which represents the solubility.[\[13\]](#)

Methodology:

- **Preparation:** Add an excess amount of the compound (either the free acid or hydrochloride salt) to a vial containing a known volume of purified water. The presence of undissolved solid is essential to ensure saturation.
- **Equilibration:** Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sample Separation:** After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant. To ensure no solid particulates are included, the sample must be filtered (e.g., using a 0.22 µm syringe filter) or centrifuged.[\[13\]](#)
- **Quantification:**
 - Accurately dilute the filtered saturated solution with a suitable solvent.
 - Measure the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectrophotometry.
 - A calibration curve prepared with standard solutions of known concentrations must be used for accurate quantification.
- **Calculation:** The solubility is calculated from the measured concentration, taking into account any dilution factors. The result is typically expressed in units such as mg/mL or mol/L.

Applications in Research and Development

Both forms of **4-Pyridineacetic acid** are valuable in drug discovery and materials science.

- Pharmaceutical Intermediates: They serve as crucial intermediates in the synthesis of more complex molecules, including anti-tumor and antibacterial drugs.[1][4] The choice between the salt and free acid depends on the specific reaction conditions, such as the solvent system and the presence of other acidic or basic reagents.
- Ligand Synthesis: The pyridine nitrogen allows it to act as a ligand in the formation of metal complexes. 4-Pyridylacetic acid hydrochloride has been used in the preparation of organometallic ruthenium(II)-arene complexes with potential therapeutic applications.[3]
- Materials Science: The compound can be used to synthesize functional materials like Metal-Organic Frameworks (MOFs), which have applications in catalysis and gas separation.[4]

In summary, the hydrochloride salt and free acid of **4-Pyridineacetic acid** offer a trade-off between solubility and other handling characteristics. The hydrochloride provides superior aqueous solubility, which is often advantageous for biological testing and certain reaction setups. The free acid, however, may be preferred in non-aqueous reactions or when the presence of chloride ions is undesirable. A thorough understanding of their distinct properties, supported by robust experimental characterization, is essential for their effective use in scientific research and development.

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